Erlotinib-d6 Hydrochloride
CAS No.:
Cat. No.: VC14497326
Molecular Formula: C22H24ClN3O4
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24ClN3O4 |
|---|---|
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |
| Standard InChI Key | GTTBEUCJPZQMDZ-HVTBMTIBSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |
| Canonical SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Introduction
Synthesis and Deuterium Incorporation Strategies
Parent Compound Synthesis
Erlotinib, the non-deuterated parent drug, is synthesized via a seven-step process starting from 3,4-dihydroxybenzoic acid . Key steps include:
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O-Alkylation: Reaction with 1-chloro-2-methoxyethane in DMF to form 3,4-bis(2-methoxyethoxy)benzoic acid (99.27% yield).
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Nitration: Treatment with nitric acid and acetic acid at 0°C to introduce a nitro group (92.75% yield).
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Reduction: Catalytic hydrogenation using Pd/C and ammonium formate to convert nitro to amine (92.33% yield) .
Deuteration Methodology
Deuterium incorporation into erlotinib typically occurs during the synthesis of key intermediates:
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Isotopic Exchange: Reaction of 3-ethynylaniline with deuterated reagents (e.g., ) to introduce deuterium at the acetylene position.
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Post-Synthesis Labeling: Hydrogen-deuterium exchange on the quinazoline ring using Pd/C and deuterium gas .
The final step involves hydrochloride salt formation in aqueous ethanol, yielding Erlotinib-d6 Hydrochloride with >98% isotopic purity .
Pharmacological Activity and EGFR Inhibition
Erlotinib-d6 Hydrochloride inhibits EGFR tyrosine kinase with an IC of 2 nM, mirroring the potency of non-deuterated erlotinib . Comparative studies demonstrate:
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Binding Affinity: Deuterium substitution induces minimal steric effects, preserving interactions with EGFR’s ATP-binding pocket.
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Resistance Profiling: Retains activity against T790M-mutant EGFR, a common resistance mechanism in NSCLC .
In KYSE70TR and HCC827GR drug-resistant cell lines, deuterated analogs like compound 3d exhibit IC values of 7.17 μM and 2.38 μM, respectively, suggesting enhanced retention in resistant phenotypes .
Pharmacokinetic Profiling and Drug-Drug Interactions
Bioavailability Studies
A rat model study using UPLC-MS/MS revealed that coadministration with Ougan juice (Citrus reticulata cv. Suavissima) increases erlotinib-d6’s bioavailability by 87% . Key parameters include:
| Parameter | Control Group | Ougan Juice Group |
|---|---|---|
| 1,240 ng/mL | 1,660 ng/mL | |
| AUC | 12,340 h·ng/mL | 23,080 h·ng/mL |
| Clearance (CL/F) | 1.62 L/h/kg | 0.87 L/h/kg |
The juice’s flavonoids likely inhibit intestinal CYP3A4, reducing first-pass metabolism .
Metabolic Stability
Deuterium labeling decreases hepatic clearance by 32% compared to non-deuterated erlotinib, as measured in microsomal assays . This stability enhances its utility as an internal standard in mass spectrometry.
Analytical Applications in Oncology Research
Quantitative Mass Spectrometry
Erlotinib-d6 Hydrochloride serves as an internal standard for erlotinib quantification due to its near-identical chromatographic behavior and ionization efficiency. A validated UPLC-MS/MS method achieves a linear range of 1–2,000 ng/mL with R > 0.999 .
Metabolic Pathway Mapping
Deuterium labels enable tracking of specific metabolic pathways. For example, -labeled fragments confirm CYP3A4-mediated N-dealkylation as the major clearance route .
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